

Check Availability & Pricing

5-Methyl-3-hexanol: A Technical Safety and Toxicology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Methyl-3-hexanol	
Cat. No.:	B1620177	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety and toxicological information on **5-Methyl-3-hexanol**. A comprehensive risk assessment has not been performed. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment in a well-ventilated area.

Executive Summary

5-Methyl-3-hexanol is a secondary alcohol with the chemical formula C7H16O. While it is used in industrial and research applications, a thorough review of publicly accessible toxicological data reveals significant gaps. The primary identified hazard is serious eye irritation, as classified under the Globally Harmonized System (GHS). For most other toxicological endpoints, including acute toxicity, skin irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, there is a notable lack of specific experimental data.

This technical guide summarizes the available physicochemical properties and established hazard classifications for **5-Methyl-3-hexanol**. In the absence of specific quantitative data, this paper discusses the general toxicological profiles of structurally related aliphatic alcohols to provide context for potential hazards via a read-across approach. Furthermore, it outlines standard experimental protocols that would be employed to formally assess the toxicology of a substance like **5-Methyl-3-hexanol**. A generalized workflow for chemical safety assessment is also provided to guide researchers.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its toxicological and safety profile.

Property	Value	Source(s)
Molecular Formula	C7H16O	[1][2]
Molecular Weight	116.20 g/mol	[1][2]
CAS Number	623-55-2	[1][2]
Appearance	Colorless clear liquid (estimated)	[3]
Boiling Point	152.0 to 153.0 °C at 760 mmHg	[3]
Flash Point	51.6 °C (125.0 °F)	[3][4]
Vapor Pressure	1.28 mmHg at 25 °C	[3]
Water Solubility	4725 mg/L at 25 °C (estimated)	[3]
logP (o/w)	2.055 (estimated)	[3]
Density	0.816 - 0.829 g/cm ³	[4][5]

Hazard Identification and GHS Classification

The primary hazard identified for **5-Methyl-3-hexanol** is eye irritation. Some sources may also classify it as a flammable liquid based on its flash point.

Hazard Class	GHS Classification	Hazard Statement
Serious Eye Damage/Eye Irritation	Eye Irritation, Category 2	H319: Causes serious eye irritation
Flammable Liquids	Category 3 (Implied by Flash Point)	H226: Flammable liquid and vapor

Note: The flammability classification is based on the flash point and may be found in some, but not all, safety data sheets.

Toxicological Profile: Data Gaps and Read-Across Assessment

A comprehensive search of toxicological databases reveals a lack of specific studies on **5-Methyl-3-hexanol** for most major endpoints. This section details these data gaps and provides context based on the toxicological class of aliphatic alcohols.

4.1 Acute Toxicity

- Oral, Dermal, and Inhalation: No quantitative data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), is available for 5-Methyl-3-hexanol.
- Read-Across Context: Long-chain aliphatic alcohols (C6-C22) are generally considered to have a low order of acute toxicity by oral, dermal, and inhalation routes.[6] The primary aliphatic alcohols n-heptanol and n-octanol, for instance, exhibit low acute toxicity in animal studies.[7]

4.2 Skin Corrosion/Irritation

- Data Availability: No specific skin irritation data is available.
- Read-Across Context: Aliphatic alcohols can be slight skin irritants.[7] The irritation potential generally decreases as the carbon chain length increases.[6]

4.3 Serious Eye Damage/Irritation

- Data Availability: 5-Methyl-3-hexanol is classified as causing serious eye irritation (Category 2).[1][2] This is the most well-documented hazard.
- Read-Across Context: Eye irritation is a known hazard for many aliphatic alcohols. The potential for severe and sometimes non-reversible eye irritation is considered the greatest potential for adverse effects from this class of chemicals.[8][9]

4.4 Respiratory or Skin Sensitization

- Data Availability: No data available.
- Read-Across Context: In general, aliphatic alcohols are considered to have a very low potential for skin sensitization in humans.[6][7]
- 4.5 Germ Cell Mutagenicity
- Data Availability: No data available.
- Read-Across Context: Long-chain aliphatic alcohols have generally been shown to be non-mutagenic in assays such as the Ames test and mouse micronucleus assays.
- 4.6 Carcinogenicity
- Data Availability: No data available.
- Read-Across Context: No evidence of carcinogenic potential has been reported for the broader category of long-chain aliphatic alcohols.
- 4.7 Reproductive Toxicity
- Data Availability: No data available.
- Read-Across Context: Studies on analogous long-chain aliphatic alcohols have not shown adverse reproductive effects.[6][7]

Standardized Experimental Protocols

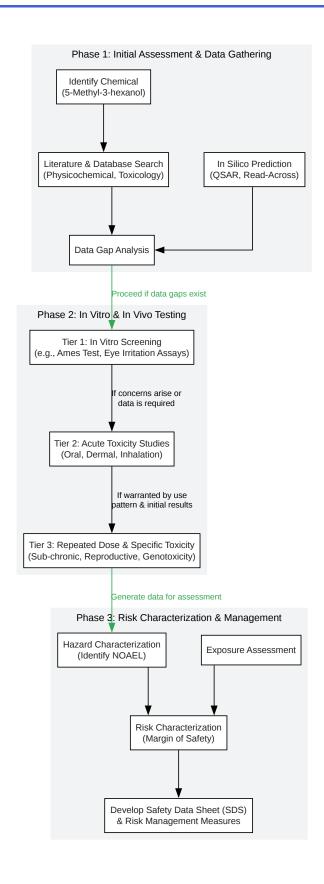
To address the existing data gaps, standardized toxicological testing according to internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD), would be required. Below are detailed methodologies for two key endpoints.

- 5.1 Acute Oral Toxicity OECD Test Guideline 423 (Acute Toxic Class Method)
- Objective: To determine the acute oral toxicity of a substance and assign a GHS hazard class.

- Principle: This method uses a stepwise procedure with a small number of animals per step.
 The outcome of each step determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
- Animal Model: Typically, female rats are used as they are generally slightly more sensitive. A
 group of three animals is used for each step.
- Methodology:
 - Preparation: Animals are fasted (food, but not water, is withheld) for a defined period before dosing.
 - Dosing: The test substance is administered in a single dose by gavage using a stomach tube. The volume should not exceed a specified limit (e.g., 1 mL/100g body weight).
 - Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavior), and body weight changes for at least 14 days.
 - Endpoint: The endpoint is the classification of the substance into one of the GHS
 categories based on the number of animals that die or show evident toxicity at a given
 dose level.

5.2 Acute Eye Irritation/Corrosion - OECD Test Guideline 405

- Objective: To determine the potential for a substance to cause irritation or corrosion to the eye.
- Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control.
- Animal Model: A single albino rabbit is typically used for the initial test.
- Methodology:



- Dose Application: A dose of 0.1 mL of liquid is instilled into the conjunctival sac of one eye
 after gently pulling the lower lid away from the eyeball. The lids are then gently held
 together for about one second.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If irritation persists, observations may continue up to 21 days.
- Scoring: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis)
 are scored according to a standardized scale.
- Endpoint: The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed ocular lesions. A weight-of-evidence approach, including data from in vitro and ex vivo methods, is highly encouraged to reduce animal testing.

Visualizations: Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the safety and toxicology of a chemical with limited existing data, such as **5-Methyl-3-hexanol**.

Click to download full resolution via product page

Caption: Generalized workflow for chemical toxicology and safety assessment.

Conclusion and Recommendations

5-Methyl-3-hexanol is a chemical for which significant toxicological data gaps exist. The only well-established hazard is its classification as a substance that causes serious eye irritation (H319). It should also be treated as a flammable liquid.

For drug development professionals and researchers, this necessitates a cautious approach:

- Handling: Always use appropriate personal protective equipment (PPE), including safety
 goggles with side shields or a face shield, and chemical-resistant gloves. Work should be
 conducted in a well-ventilated area or a chemical fume hood.
- Risk Assessment: In the absence of data, assume the substance may be a skin irritant and may have low-level acute toxicity. The potential for long-term effects is unknown.
- Further Testing: For applications where human exposure is possible, the data gaps for key
 toxicological endpoints should be addressed through a structured testing program,
 potentially starting with in vitro screening methods before proceeding to in vivo studies as
 outlined in the workflow above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. 3-Hexanol, 5-methyl- | C7H16O | CID 12186 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methyl-3-hexanol, 623-55-2 [thegoodscentscompany.com]
- 4. 5-METHYL-3-HEXANOL | lookchem [lookchem.com]
- 5. 5-methyl-3-hexanol [stenutz.eu]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [5-Methyl-3-hexanol: A Technical Safety and Toxicology Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620177#5-methyl-3-hexanol-safety-and-toxicology-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com